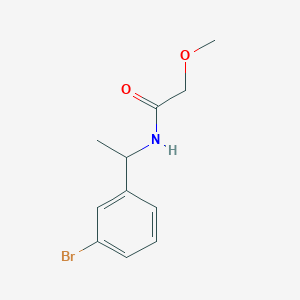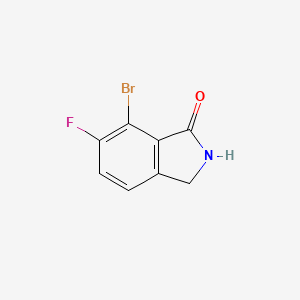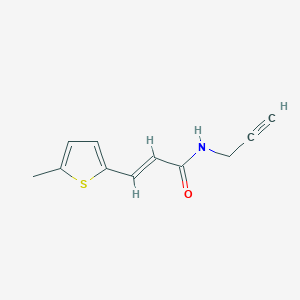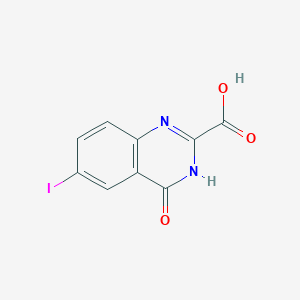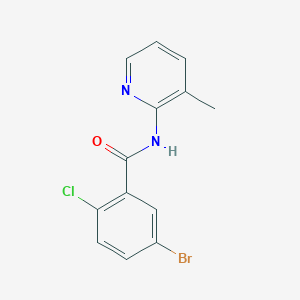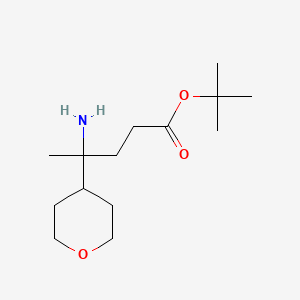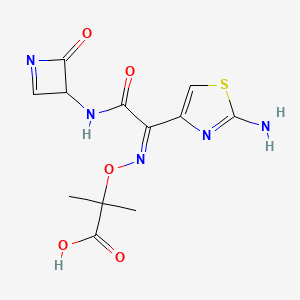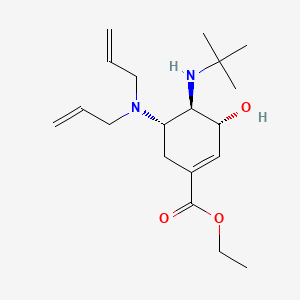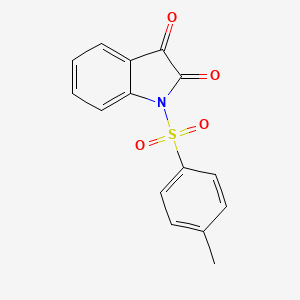
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid is a boron-containing organic compound. This compound is of interest due to its unique structure, which includes a boron atom within a heterocyclic ring. The presence of boron in organic compounds can impart unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid typically involves the reaction of appropriate boronic acids or boronate esters with amino alcohols under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the boron-containing ring structure. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any impurities. The scalability of the synthesis process is crucial for industrial applications, where large quantities of the compound are required.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing derivatives with different functional groups.
Applications De Recherche Scientifique
2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex boron-containing molecules. Its unique structure makes it valuable for studying boron chemistry and developing new synthetic methodologies.
Biology: In biological research, the compound can be used to study the role of boron in biological systems. Boron-containing compounds have been shown to have various biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: The compound’s potential medicinal applications include its use as a precursor for boron-containing drugs. Boron has been explored for its therapeutic potential in cancer treatment and other diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as boron-containing polymers and catalysts.
Mécanisme D'action
The mechanism by which 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or other proteins, potentially inhibiting their activity. The boron atom within the compound can form reversible covalent bonds with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((3R)-3-Amino-2-hydroxy-1,2-oxaborinan-6-yl)acetic acid include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-containing heterocycles.
Uniqueness
What sets this compound apart from other similar compounds is its specific structure, which includes a boron atom within a six-membered ring. This unique structure can impart distinct chemical properties, making it valuable for specific applications in research and industry. The presence of both amino and hydroxy groups also allows for a wide range of chemical modifications, further enhancing its versatility.
Propriétés
Formule moléculaire |
C6H12BNO4 |
|---|---|
Poids moléculaire |
172.98 g/mol |
Nom IUPAC |
2-[(3R)-3-amino-2-hydroxyoxaborinan-6-yl]acetic acid |
InChI |
InChI=1S/C6H12BNO4/c8-5-2-1-4(3-6(9)10)12-7(5)11/h4-5,11H,1-3,8H2,(H,9,10)/t4?,5-/m0/s1 |
Clé InChI |
FYWWLCNXLNICKV-AKGZTFGVSA-N |
SMILES isomérique |
B1([C@H](CCC(O1)CC(=O)O)N)O |
SMILES canonique |
B1(C(CCC(O1)CC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


